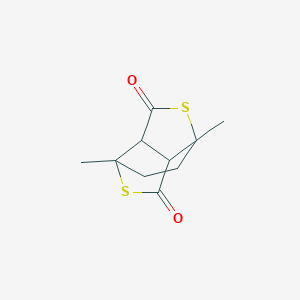
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTT or dihydrothieno[3,4-c]thiophene-3,6-dione.
Mécanisme D'action
DTT is a small molecule that can easily penetrate the cell membrane. Once inside the cell, DTT can interact with various cellular components, such as proteins and enzymes, and induce changes in their structure and function. The exact mechanism of action of DTT is not fully understood, but it is believed to involve the oxidation-reduction reactions of the thiol group in DTT.
Effets Biochimiques Et Physiologiques
DTT has been shown to have various biochemical and physiological effects. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. DTT can also modulate the activity of enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase. In addition, DTT has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
DTT has several advantages as a research tool. It is a small molecule that can easily penetrate the cell membrane, making it useful for studying intracellular processes. DTT is also stable under a wide range of conditions, making it easy to handle and store. However, DTT has some limitations as well. It can react with other thiol-containing compounds, such as glutathione, which can complicate the interpretation of experimental results. In addition, DTT can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DTT. One area of interest is the development of new synthesis methods to improve the yield and purity of DTT. Another area of research is the investigation of the potential applications of DTT in biomedicine, such as its use as a redox mediator in electrochemical biosensors and its anti-cancer properties. In addition, further studies are needed to elucidate the mechanism of action of DTT and its interactions with cellular components.
Méthodes De Synthèse
The synthesis of DTT involves the reaction of 2,5-dimethylfuran-3,4-dicarboxylic acid with thionyl chloride to form 2,5-dimethylthiophene-3,4-dicarbonyl chloride. This intermediate compound is then reacted with 2-aminothiophene to form DTT. The yield of DTT synthesis is around 50%.
Applications De Recherche Scientifique
DTT has been widely used in scientific research due to its unique properties. It has been extensively studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). DTT has also been investigated for its potential use as a redox mediator in electrochemical energy storage devices. In addition, DTT has been studied for its potential anti-cancer properties.
Propriétés
Numéro CAS |
129679-46-5 |
|---|---|
Nom du produit |
1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- |
Formule moléculaire |
C10H12O2S2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
1,4-dimethyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O2S2/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
NGVHZIVOGQAOOC-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)S3)C(=O)S2)C |
SMILES canonique |
CC12CCC3(C(C1C(=O)S3)C(=O)S2)C |
Synonymes |
1,4-Dimethyl bis-thiololactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



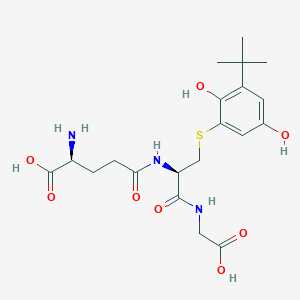



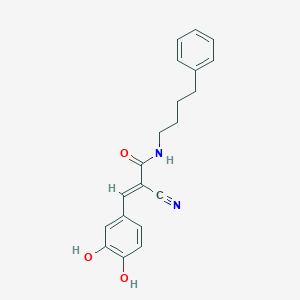
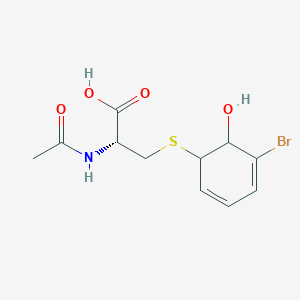
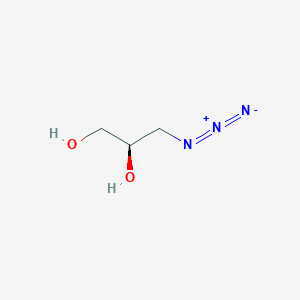


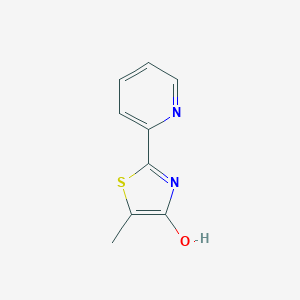
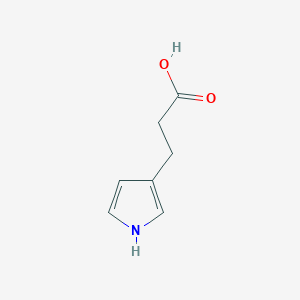
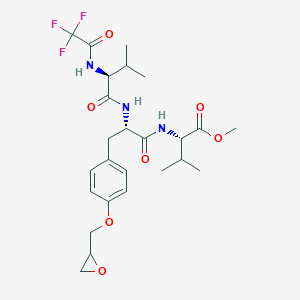
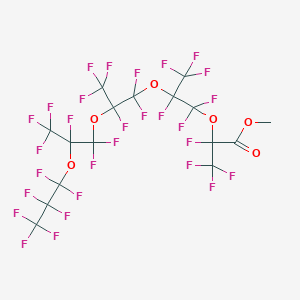
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)